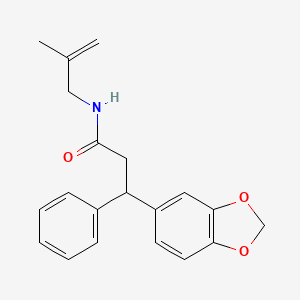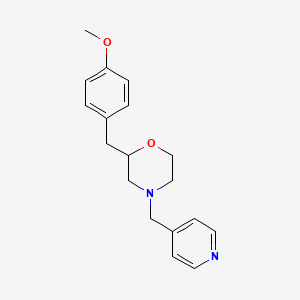
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide, also known as BPAP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPAP is a synthetic compound that belongs to the phenylpropanoid class of compounds and has been shown to possess a range of pharmacological properties.
作用機序
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide is not fully understood. However, it is believed that this compound may act on the dopamine system in the brain, which is involved in the regulation of movement, mood, and motivation. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Research has shown that this compound can increase the levels of dopamine in the brain, which may improve motor function and reduce the symptoms of Parkinson's disease. This compound has also been shown to increase the levels of BDNF, which may promote the growth and survival of neurons.
実験室実験の利点と制限
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. This compound is also stable and can be stored for long periods of time. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide. One area of research is the development of new therapeutic applications for this compound. For example, this compound may be useful in the treatment of other neurodegenerative diseases such as Alzheimer's disease. Another area of research is the development of new synthesis methods for this compound, which may improve its efficiency and reduce its cost. Finally, research may focus on elucidating the exact mechanism of action of this compound, which may lead to the development of new drugs with similar pharmacological properties.
合成法
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions, Suzuki-Miyaura cross-coupling reactions, and Sonogashira coupling reactions. The synthesis of this compound typically involves the use of a starting material, such as 3-hydroxyphenylpropanamide, which is then subjected to a series of chemical reactions to produce this compound.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that this compound has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2-methylprop-2-enyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(2)12-21-20(22)11-17(15-6-4-3-5-7-15)16-8-9-18-19(10-16)24-13-23-18/h3-10,17H,1,11-13H2,2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHLVXICGCCNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=O)CC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone](/img/structure/B6012924.png)

![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B6012938.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6012941.png)
![1-[(3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B6012946.png)
![1-(4-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6012954.png)

![ethyl 4-cyano-3-methyl-5-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B6012972.png)
![1-(2-phenoxyethyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6012980.png)
![2,4-dihydroxy-3-methylbenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6012991.png)
![N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine](/img/structure/B6012995.png)

![2-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6013022.png)
